![molecular formula C25H16N4O B2995003 2-(1H-苯并[d]咪唑-2(3H)-亚甲基)-3-氧代-3-(2-苯基喹啉-4-基)丙腈 CAS No. 392251-31-9](/img/structure/B2995003.png)

2-(1H-苯并[d]咪唑-2(3H)-亚甲基)-3-氧代-3-(2-苯基喹啉-4-基)丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

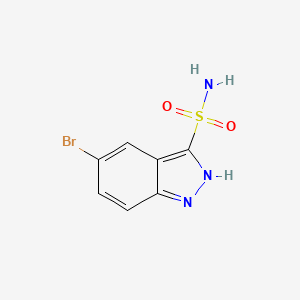

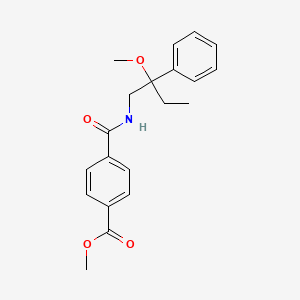

The compound “2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(2-phenylquinolin-4-yl)propanenitrile” is a complex organic molecule. It has been studied in the context of various applications, including as a component in heteroleptic ruthenium complexes .

Synthesis Analysis

The synthesis of this compound involves complex organic reactions. For example, it has been synthesized as part of heteroleptic Ru (II) photosensitizers . The synthesis process was characterized by different spectroscopic and analytical techniques such as FT–IR, 1 H NMR, ESI mass spectra, UV–vis, and fluorescence spectroscopy .Molecular Structure Analysis

The molecular structure of this compound has been determined using various techniques. For instance, the structure of the ligand and its Pd (II) complex was characterized via IR, UV-visible, 1 H-NMR, 13 C-NMR, mass spectroscopy, TGA, and powder XRD techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the spectral data of the Pd (II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .科学研究应用

催化应用

一项研究重点关注具有类似结构的镍配合物,这些配合物在乙烯低聚反应中表现出催化活性。这些配合物在活化后对某些乙烯低聚物表现出良好至高的活性和选择性,突出了它们在聚合物生产过程中的潜力 (Wang 等人,2009)。

发光特性

对具有相关配体的 Pb(II) 配合物的研究证明了半定向和全定向配位,导致了不同的配位几何结构。这些几何结构与配体到金属的电荷转移和金属中心发射相结合,实现了单组分白光发光,表明在照明和显示技术中的应用 (Chen 等人,2015)。

合成方法

另一项研究描述了咪唑并[1,2-a]吡啶和咪唑并[2,1-a]异喹啉的有效合成,证明了这些化合物有机合成中的多功能性。这些方法允许生产复杂的杂环结构,这些结构在药品和农用化学品中很有价值 (Katritzky 等人,2000)。

材料科学

对苯并咪唑苯并苯并菲型梯形聚合物的研究突出了它们的三阶光学敏感性,表明在非线性光学材料中具有潜在用途。这些材料可能是光学计算和电信中的关键组件 (Lindle 等人,1990)。

缓蚀

一项基于 8-羟基喹啉的新苯并咪唑衍生物的研究表明,在 HCl 溶液中对低碳钢具有显着的缓蚀作用。这些发现表明在保护工业设备和基础设施免受腐蚀方面的应用 (Rbaa 等人,2020)。

作用机制

Target of Action

The primary target of this compound is the cyclin-dependent kinase-8 (CDK8) . CDK8 is a protein kinase that plays a crucial role in cell cycle regulation and is often implicated in cancer progression.

Mode of Action

The compound interacts with its target, CDK8, by binding to its active site . This binding inhibits the kinase activity of CDK8, leading to changes in cell cycle progression. The exact nature of these changes depends on the specific cellular context and the presence of other signaling molecules.

Biochemical Pathways

The inhibition of CDK8 affects several biochemical pathways. Most notably, it impacts the cell cycle regulation pathway . By inhibiting CDK8, the compound can halt cell cycle progression, preventing cells from dividing. This is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease.

Pharmacokinetics

The compound’s potent activity against the hct116 cell line suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth, as demonstrated in vitro against the HCT116 cell line . This suggests that the compound could potentially be used as an anticancer agent, particularly for cancers that overexpress CDK8.

未来方向

The future directions for this compound could involve further exploration of its potential applications. For instance, the electrochemical reduction of carbon dioxide (CO2) in dry acetonitrile solvent was performed using similar compounds, showing great promises for future designing of electrochemical reduction of CO2 .

属性

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-hydroxy-3-(2-phenylquinolin-4-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16N4O/c26-15-19(25-28-21-12-6-7-13-22(21)29-25)24(30)18-14-23(16-8-2-1-3-9-16)27-20-11-5-4-10-17(18)20/h1-14,30H,(H,28,29)/b24-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFSJLYCMUNDSX-CLCOLTQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=C(C#N)C4=NC5=CC=CC=C5N4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)/C(=C(\C#N)/C4=NC5=CC=CC=C5N4)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-methyl-4-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B2994920.png)

![ethyl 3-carbamoyl-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2994924.png)

![6,7-Dihydro-4H-pyrano[3,4-d]isoxazole-3-carbohydrazide](/img/structure/B2994934.png)

![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2994940.png)

![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(1-pyrrolidinyl)-2(1H)-quinoxalinone](/img/structure/B2994941.png)

![3-(2,4-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2994942.png)